Cysteinyl glycyl cysteine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
246231-57-2 |
|---|---|
Molecular Formula |
C8H15N3O4S2 |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
(2R)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C8H15N3O4S2/c9-4(2-16)7(13)10-1-6(12)11-5(3-17)8(14)15/h4-5,16-17H,1-3,9H2,(H,10,13)(H,11,12)(H,14,15)/t4-,5-/m0/s1 |
InChI Key |
URDUGPGPLNXXES-WHFBIAKZSA-N |
Isomeric SMILES |
C([C@@H](C(=O)NCC(=O)N[C@@H](CS)C(=O)O)N)S |
Canonical SMILES |
C(C(C(=O)NCC(=O)NC(CS)C(=O)O)N)S |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Applications of Cysteinyl Glycyl Cysteine
Chemical Synthesis Pathways for the Tripeptide
The synthesis of Cysteinyl Glycyl Cysteine, like other peptides, can be achieved through two primary strategies: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The choice of method depends on the desired scale, purity requirements, and the specific protecting group strategy employed for the reactive cysteine thiol groups.
Solid-Phase Peptide Synthesis Strategies
Solid-phase peptide synthesis (SPPS) is the most common and efficient method for preparing peptides like this compound. scispace.com This methodology involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. The general process begins with the attachment of the C-terminal amino acid, in this case, Cysteine, to the resin. The synthesis then proceeds by repeated cycles of N-terminal deprotection and coupling of the subsequent amino acids (Glycine, then another Cysteine). scispace.com
A critical aspect of synthesizing cysteine-containing peptides is the choice of protecting group for the thiol side chain (-SH) to prevent side reactions, primarily oxidation leading to disulfide bond formation. sigmaaldrich.com For routine synthesis where the final product is the free-thiol tripeptide, the trityl (Trt) group is highly recommended because it is cleaved under the standard final cleavage conditions using trifluoroacetic acid (TFA). sigmaaldrich.com
Another challenge is the potential for racemization of the cysteine residue during coupling. nih.gov Studies have shown that certain common coupling reagents can lead to significant levels of racemization. nih.gov To minimize this, specific coupling conditions are recommended.
Table 1: Recommended Coupling Reagents for Cysteine Incorporation in SPPS nih.gov
| Coupling Reagent/Method | Base | Solvent | Key Feature |
|---|---|---|---|
| O-pentafluorophenyl (O-Pfp) ester | - | DMF | Use of pre-formed active esters minimizes side reactions. |
| DIPCDI/HOBt | - | DMF | Carbodiimide-based activation with an additive to suppress racemization. |
Upon completion of the chain assembly, the peptide is cleaved from the resin, and all protecting groups are removed simultaneously, typically with a TFA "cocktail" containing scavengers like water and triisopropylsilane (B1312306) to protect the reactive thiol groups. sigmaaldrich.comfrontiersin.org
Solution-Phase Synthetic Approaches
While less common for routine peptide synthesis today, solution-phase synthesis offers advantages for large-scale production and for the synthesis of peptide segments. In this classical approach, protected amino acids are coupled in a suitable organic solvent. After each coupling step, the resulting dipeptide, and subsequently tripeptide, must be purified to remove excess reagents and byproducts before proceeding to the next step.
The synthesis of CGC in solution would involve the reaction of an N-terminally protected Cysteine (e.g., Boc-Cys(Trt)-OH) with a C-terminally protected Glycine (B1666218) (e.g., H-Gly-OMe) to form a dipeptide. After purification and selective deprotection, the dipeptide would be coupled with a second, appropriately protected Cysteine residue. A key advantage is that intermediates are well-characterized at each stage. Historical syntheses of similar, longer cysteinyl-glycyl peptides have been documented, laying the groundwork for such an approach. rsc.org S-carboxymethyl derivatives of L-cysteinylglycine have also been synthesized in solution, highlighting the feasibility of this strategy for related compounds. tandfonline.com
Role in Peptide and Protein Engineering
The unique sequence of this compound has been ingeniously exploited in protein semisynthesis, a technique that combines a recombinant protein fragment with a chemically synthesized peptide.
Utilization as a C-Terminal Thioester Surrogate in Semisynthesis
A central challenge in protein semisynthesis is the generation of large peptide fragments with a C-terminal thioester, which is the key reactive group for native chemical ligation (NCL). acs.orguliege.be NCL is a powerful reaction that forms a native peptide bond between a C-terminal peptide thioester and another peptide with an N-terminal cysteine. acs.org While methods exist to produce peptide thioesters, they can be complex.
Recent research has established the Cysteinyl-Glycyl-Cysteine (CGC) sequence as a native motif that can be used to generate a peptide thioester surrogate from a recombinant polypeptide. nih.govacs.org This process involves two key intramolecular N-S acyl shift reactions. researchgate.netosaka-u.ac.jp
Mechanism of Thioester Generation from a CGC Motif: researchgate.netosaka-u.ac.jp
First N-S Acyl Shift: The process begins with an N-S acyl shift at the Gly-Cys junction. This activates the peptide and forms a peptide with a CG-thioester at its C-terminus.
Diketopiperazine Formation: The newly formed thioester undergoes a subsequent reaction involving the preceding cysteine residue. An N-S acyl shift at the Xaa-Cys junction, followed by the formation of a stable diketopiperazine (DKP), releases the desired peptide thioester.
This strategy allows for the chemical transformation of the C-terminus of a recombinantly expressed polypeptide into the reactive thioester needed for ligation, using a naturally occurring peptide sequence. nih.govacs.org
Application in Glycoprotein Semisynthesis Methodologies
The CGC-mediated thioesterification has proven particularly valuable in the semisynthesis of glycoproteins. nih.govacs.org Glycoproteins are proteins that have sugar chains (glycans) attached, which are crucial for their function but are difficult to produce homogeneously. Semisynthesis allows for the combination of a recombinant protein backbone with a chemically synthesized glycopeptide.
A notable application of the CGC strategy was the successful semisynthesis of a homogeneous, glycosylated form of the inducible T cell costimulator (ICOS). nih.govacs.orgresearchgate.net By expressing the ICOS polypeptide with a C-terminal CGC tag, researchers were able to convert it into a thioester surrogate. This activated polypeptide was then ligated to a synthetic glycopeptide, yielding the full-length, functional glycoprotein. acs.org This approach represents a significant advancement, enabling the production of complex glycoproteins for structural and functional studies.
Design and Synthesis of Tripeptide Analogs
The design and synthesis of analogs of bioactive peptides is a common strategy in medicinal chemistry to improve properties such as stability, potency, and selectivity. While specific research on analogs of the CGC tripeptide itself is not extensively documented, the principles for creating such analogs are well-established in peptide chemistry.
Analog design could involve several modifications:
Amino Acid Substitution: Replacing the Glycine with other amino acids to alter the flexibility and conformation of the peptide.
Side Chain Modification: Modifying the cysteine thiol groups with various alkyl or functional groups to prevent oxidation or to introduce new functionalities. wisconsin.edu
Backbone Modification: Introducing non-natural amino acids or altering the peptide bonds to increase resistance to enzymatic degradation.
Cyclization: Creating cyclic analogs, which can enhance structural rigidity and biological activity. Methods based on the cysteinyl prolyl ester (CPE) unit, for instance, have been used to efficiently cyclize RGD peptides via native chemical ligation, a strategy that could be adapted for CGC analogs. frontiersin.org
The synthesis of such analogs would typically be carried out using the solid-phase methods described previously, incorporating the modified or non-natural amino acids at the desired positions in the sequence. nih.gov The design of these analogs is often guided by substrate specificity data or the desired functional outcome, such as creating inhibitors for specific cysteinyl proteases. nih.gov
Coordination Chemistry of Cysteinyl Glycyl Cysteine with Metal Ions: Mechanistic and Structural Investigations
Tripeptide as a Ligand System for Metal Chelation
Peptides are highly versatile ligands for metal ions, offering a range of donor atoms through their backbone and amino acid side chains. The coordination chemistry of peptides is influenced by factors such as the nature of the metal ion, the pH of the solution, and the specific amino acid sequence, which dictates the availability and spacing of donor groups. acs.org
The primary metal-binding sites within the Cysteinyl-glycyl-cysteine tripeptide are the thiol groups (-SH) of the two cysteine residues. The sulfur atom in the thiol group is a soft Lewis base, showing a strong affinity for soft Lewis acid metal ions like Hg(II), Cd(II), and Pb(II), as well as borderline metal ions like Ni(II), Cu(II), and Zn(II). d-nb.infoescholarship.org In many cysteine-containing peptides, the thiolate group (S⁻) is the principal anchoring site for metal ion coordination. d-nb.info
In addition to the terminal thiol groups, the peptide backbone itself provides potential donor atoms. These include the carbonyl oxygen atoms and the amide nitrogen atoms. While the carbonyl oxygen is a hard donor and less likely to be the primary binding site for softer metals, the deprotonated amide nitrogens can act as strong donor sites, particularly for transition metals like Ni(II) and Cu(II), leading to the formation of highly stable complexes. researchgate.netmdpi.com The terminal amino and carboxyl groups, if not protected, would also serve as potential binding sites.
The peptide backbone plays a critical role in positioning the primary binding sites for effective metal chelation. The glycine (B1666218) residue in the Cys-Gly-Cys sequence provides flexibility to the peptide chain, allowing the two terminal cysteine residues to orient themselves in a manner that facilitates the formation of a stable chelate ring with a metal ion. This "chelate effect" significantly enhances the thermodynamic stability of the resulting metal complex compared to coordination with individual monodentate ligands. whoi.edu
The sequence of amino acids is a determining factor in the stability and structure of the metal complexes. For instance, studies on various cysteine-containing peptides have shown that the distance between cysteine residues influences the type of complex formed. d-nb.info In the case of Cys-Gly-Cys, the single glycine spacer allows for the formation of a binuclear complex where the peptide acts as a metalloligand, bridging two metal centers. acs.org The flexibility of the peptide can also allow for the formation of monomeric complexes where both cysteine residues coordinate to a single metal ion. The specific coordination mode is often dependent on the metal-to-ligand ratio and the intrinsic stereochemical preferences of the metal ion. acs.org
Formation and Characterization of Metal-Cysteinyl Glycyl Cysteine Complexes
The interaction of Cys-Gly-Cys with various metal ions has been a subject of interest, particularly in mimicking the active sites of metalloenzymes. The resulting complexes are characterized using a variety of spectroscopic and analytical techniques to determine their structure, stoichiometry, and properties.
Nickel(II) Complexes:
A notable study utilized a protected form of the tripeptide, Ac-Cys-Gly-Cys-CONH₂, as a ligand for nickel(II) to model the active site of acetyl coenzyme A synthase. acs.org In this research, the peptide was found to bind Ni(II) in a square planar geometry, involving the two thiolate sulfurs and two deprotonated amide nitrogens. This metallopeptide unit was then used as a "metalloligand" to coordinate a second metal center, forming binuclear complexes. acs.org These complexes, Ni(CysGlyCys)Ni(dppe) and Ni(CysGlyCys)Ni(depe), were synthesized and characterized, demonstrating the peptide's ability to support a binuclear subcluster. acs.org
Mercury(II) Ion Interactions:
While direct experimental studies on the complexation of Cysteinyl-glycyl-cysteine with mercury(II) are not extensively documented in the reviewed literature, the behavior can be inferred from studies with related molecules like cysteine and glutathione (B108866) (γ-L-glutamyl-L-cysteinyl-glycine). Mercury(II) has an exceptionally high affinity for thiol groups. utas.edu.au Studies on Hg(II) complexation with cysteine have shown the formation of various species, including [Hg(Cys)₂]²⁻, [Hg(Cys)₃]⁴⁻, and [Hg(Cys)₄], with the coordination number depending on the ligand-to-metal ratio. nih.gov The Hg-S bond is the primary interaction. nih.govnih.gov
Similarly, with glutathione, mercury(II) forms highly stable complexes, primarily through coordination with the cysteinyl sulfur. utas.edu.aunih.gov Electrospray mass spectrometry studies have identified various stoichiometries for organomercury(II) complexes with glutathione. utas.edu.au Given the structure of Cys-Gly-Cys, it is highly probable that it would form stable complexes with Hg(II), with the two cysteine thiolates acting as the primary binding sites. Depending on the conditions, it could form a 1:1 chelate or act as a bridging ligand for multiple mercury ions.
The stoichiometry and geometry of metal-Cys-Gly-Cys complexes are dependent on the metal ion and the reaction conditions.
For the nickel complexes with Ac-Cys-Gly-Cys-CONH₂, the initial complex formed has a 1:1 stoichiometry, [Ni(Ac-Cys-Gly-Cys-CONH₂)]. acs.org This complex then acts as a ligand to form binuclear complexes with a general stoichiometry of 1:1:1, such as [Ni(CysGlyCys)Ni(dppe)]. acs.org The geometry around the first nickel center, coordinated by the peptide, is square planar. acs.org
For mercury(II), based on studies with cysteine and glutathione, various stoichiometries are possible. nih.govnih.gov With two available thiol groups, Cys-Gly-Cys could form a stable 1:1 intramolecular chelate with Hg(II). It is also plausible that at different ligand-to-metal ratios, complexes with stoichiometries like 2:1 (two peptide molecules to one Hg(II) ion) or polynuclear species could form, where the peptide bridges multiple metal ions. The coordination geometry around the Hg(II) ion in thiol complexes is typically linear for two-coordinate, trigonal planar for three-coordinate, and tetrahedral for four-coordinate complexes. nih.govnih.gov
Table 1: Investigated Metal Complexes with Cys-Gly-Cys and Related Peptides
| Metal Ion | Peptide | Observed/Inferred Stoichiometry | Coordination Geometry | Reference |
|---|---|---|---|---|
| Nickel(II) | Ac-Cys-Gly-Cys-CONH₂ | 1:1 (Ni:Peptide), 1:1:1 (Ni:Peptide:Secondary Ligand) | Square Planar (for Ni-peptide moiety) | acs.org |
| Mercury(II) | Cys-Gly-Cys | Inferred: 1:1, 2:1, Polynuclear | Inferred: Linear, Trigonal, Tetrahedral | utas.edu.aunih.govnih.gov |
| Mercury(II) | Glutathione (GSH) | [Hg(GS)₂]⁴⁻, [Hg(GS)₃]⁷⁻, [Hg(GS)₄]¹⁰⁻ | Digonal, Trigonal | nih.gov |
Sophisticated Analytical Techniques for Characterization of Cysteinyl Glycyl Cysteine
Chromatographic Methodologies for Isolation and Purity Assessment
Chromatographic techniques are fundamental in the analysis of peptides, enabling their separation and purification from complex mixtures. nih.gov High-performance liquid chromatography (HPLC) is a cornerstone of this analytical approach. phmethods.net
High-Performance Liquid Chromatography (HPLC) for Tripeptide Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of peptides. phmethods.net For tripeptides like Cysteinyl-Glycyl-Cysteine, reversed-phase HPLC (RP-HPLC) is a commonly employed mode. nih.gov This technique separates molecules based on their hydrophobicity.
The conditions for HPLC analysis can be tailored to achieve optimal separation. For instance, a mixed-mode column like Primesep 100 can be used with a mobile phase of acetonitrile (B52724) and water, buffered with a small amount of sulfuric acid, for the analysis of cysteine and its derivatives. sielc.com Detection is often achieved using UV absorbance at a low wavelength, such as 200 nm, where the peptide bond absorbs light. sielc.com The high reactivity of the thiol groups in cysteine residues poses a challenge due to potential oxidation. rsc.org To ensure accurate quantification and prevent the formation of disulfide-linked dimers, derivatization of the thiol groups is often necessary. Reagents like monobromobimane (B13751) or N-ethylmaleimide can be used to protect the thiol groups prior to analysis. rsc.orgnih.gov
| Parameter | Typical Condition | Reference |
| Column | Reversed-phase C18 or mixed-mode | nih.govsielc.com |
| Mobile Phase | Acetonitrile/Water gradient | sielc.com |
| Buffer | Sulfuric acid or other suitable acid | sielc.com |
| Detection | UV absorbance at 200-220 nm | sielc.com |
| Thiol Protection | Derivatization with agents like monobromobimane | nih.gov |
Mass Spectrometry-Based Characterization
Mass spectrometry (MS) is an indispensable tool for the detailed structural analysis of peptides, providing precise molecular weight information and sequence confirmation through fragmentation analysis. creative-proteomics.com
Fragmentation Analysis for Structural Confirmation
Tandem mass spectrometry (MS/MS) is employed to confirm the amino acid sequence of Cysteinyl-Glycyl-Cysteine. In this process, the protonated molecule [M+H]⁺ is isolated and subjected to collision-induced dissociation (CID). acs.orgresearchgate.net This fragmentation process typically cleaves the peptide bonds, generating a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to a specific amino acid residue, allowing for the determination of the peptide sequence.
The presence of cysteine residues can lead to specific fragmentation patterns, including the loss of water and side-chain fragmentation. acs.orgresearchgate.netnih.gov For instance, a notable fragmentation pathway for peptides containing aminoethylated cysteines involves a characteristic neutral loss of 118 Da or a charged loss of 119 Da. nih.gov Derivatization of cysteine residues with reagents like 4-dimethylaminophenylazophenyl-4´-maleimide (DABMI) can also produce distinctive fragmentation patterns under UV-MALDI conditions, aiding in the identification of cysteine-containing peptides. borgeslab.org
Quantitative Mass Spectrometry in Research Settings
Mass spectrometry is also a powerful tool for the quantitative analysis of peptides in complex biological samples. scispace.com For accurate quantification of thiol-containing peptides like Cysteinyl-Glycyl-Cysteine, derivatization is crucial to prevent oxidation. rsc.org A method using monobromobimane as a derivatizing agent followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been successfully developed for the quantitative analysis of cysteine-containing dipeptides. nih.gov This approach allows for the sensitive and accurate measurement of these peptides in various biological matrices. rsc.orgnih.gov
Stable isotope labeling in combination with MS is another advanced quantitative technique. This can involve using isotopically labeled derivatizing reagents or incorporating stable isotopes into the peptide itself during synthesis.
Advanced Spectroscopic Approaches for Structural and Interaction Analysis
Spectroscopic techniques provide invaluable insights into the three-dimensional structure and conformational dynamics of peptides in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the solution-state conformation of peptides. acs.orgnih.gov By analyzing various NMR parameters, such as chemical shifts, coupling constants (specifically ³J(Hα,Hβ)), and Nuclear Overhauser Effects (NOEs), a detailed picture of the peptide's three-dimensional structure and flexibility can be constructed. nih.govresearchgate.net
Computational and Theoretical Approaches to Cysteinyl Glycyl Cysteine Research
Quantum Computational Chemistry Methods for Electronic Structure and Reactivity
Quantum computational chemistry is a fundamental tool for understanding the electronic structure and reactivity of molecules like Cysteinyl glycyl cysteine. aps.orgnih.gov These methods solve the Schrödinger equation for a given molecular system, providing detailed information about energy levels, electron distribution, and the nature of chemical bonds. aps.orgnih.gov This knowledge is crucial for predicting how the tripeptide will behave in chemical reactions. aps.org
The reactivity of this compound is dominated by its two cysteine residues. The sulfur atom of the cysteine thiol group is highly nucleophilic, especially in its deprotonated thiolate form, making it a primary site for a variety of chemical transformations. chim.it Quantum chemical methods, such as Density Functional Theory (DFT), are employed to model these reactions. researchgate.net For instance, computational studies on the oxidation pathways of cysteine residues reveal the intermediates and transition states involved in the formation of sulfenic acids or disulfide linkages. nih.gov These calculations can elucidate the reaction mechanisms, providing a step-by-step view of bond-breaking and bond-forming processes. nih.gov
Furthermore, quantum chemistry is used to investigate the interaction of the peptide with other molecules. For example, studies on the reaction of cysteine-containing peptides with organometallic compounds like molybdocene dichloride have shown how the metal center coordinates to the thiolate group and can even mediate the hydrolysis of the peptide backbone. researchgate.net Such computational analyses are invaluable for understanding the catalytic and structural roles that peptides like this compound can play in biological and synthetic systems.
Prediction of Metal Binding Affinities and Complex Geometries
The cysteine residues in this compound make it an excellent ligand for a variety of metal ions. The soft sulfur atom of the thiolate group has a high affinity for soft metal ions. Computational methods are instrumental in predicting which atoms of the peptide will bind to a metal ion and the three-dimensional geometry of the resulting complex. nih.govplos.org
A variety of computational tools and methods have been developed to predict metal-binding sites in proteins and peptides. researchgate.netoup.com These can range from sequence-based methods that identify patterns of amino acids known to bind metals, to more complex structure-based methods that use molecular docking or fragment transformation to predict the binding geometry. researchgate.netplos.org For peptides containing cysteine, the thiolate group is consistently identified as the primary binding site for transition metals like zinc(II), cadmium(II), nickel(II), and lead(II). chim.itd-nb.infonih.gov
Beyond just identifying the binding site, computational models can predict the detailed coordination geometry. For instance, studies on di- and tripeptides containing cysteine have shown that for metals like cobalt(II), zinc(II), and cadmium(II), stable complexes are often formed with a [S,O] coordination, involving both the sulfur from cysteine and an oxygen atom from a nearby carboxylate or amide group. nih.gov In the case of nickel(II), the metal can induce the deprotonation of the peptide's amide nitrogens, leading to their participation in the coordination sphere. nih.gov Computational analysis of cysteine-containing peptide fragments has also revealed conformations that are favorable for binding specific ions, such as bismuth, by arranging the sulfur atoms at distances that match the geometry of bismuth sulfide. nih.gov
Table 2: Predicted Metal Complex Characteristics for Cysteine-Containing Peptides
| Metal Ion | Interacting Peptide Groups | Predicted Complex Geometry/Stoichiometry | Citations |
| Ni(II) | Thiolate (S), Amide (N) | Square planar mono- and di-nuclear species. | nih.govrsc.org |
| Zn(II), Co(II), Cd(II) | Thiolate (S), Carboxylate/Amide (O) | Bis-complexes with [S,O] coordination. | nih.gov |
| Zn(II), Cd(II), Pb(II) | Two Thiolate (S) groups | (S⁻,S⁻) coordinated species. | nih.gov |
| Bi(III) | Multiple Thiolate (S) groups | Conformations with S-S distances corresponding to Bi₂S₃. | nih.gov |
Thermodynamic Characterization of Tripeptide-Metal Interactions
Understanding the thermodynamics of tripeptide-metal interactions provides quantitative insight into the strength and stability of these complexes. Computational methods, often in conjunction with experimental techniques like potentiometric titrations and calorimetry, are used to determine key thermodynamic parameters such as stability constants (log β) and Gibbs free energy of binding (ΔG). rsc.orgacs.org
The stability of metal complexes with cysteine-containing peptides is significantly influenced by the specific metal ion and the available donor atoms on the peptide. The thiolate group of cysteine is a primary contributor to high complex stability. chim.it For peptides with two cysteine residues, the formation of (S⁻,S⁻) coordinated species in the physiological pH range leads to very stable complexes, with stability generally increasing in the order of Ni(II) < Zn(II) < Pb(II) < Cd(II). nih.gov The presence of other potential coordinating groups, such as a histidine or aspartate residue, can further enhance the stability of the resulting metal complexes. d-nb.info
Computational studies can also dissect the thermodynamic driving forces of binding. The Gibbs free energy of binding (ΔG) can be broken down into its enthalpic (ΔH) and entropic (ΔS) components. For example, in the binding of glutathione (B108866) to its target enzyme, the interaction is characterized by a large, favorable enthalpic change, which overcomes a significant, unfavorable entropic component. nih.gov Similar principles apply to metal-peptide interactions, where the formation of strong coordinate bonds is enthalpically favorable. Molecular dynamics simulations can also be used to calculate binding free energies using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), providing a theoretical estimate of the binding affinity. nih.gov
Table 3: Thermodynamic Data for Metal Complexes with Cysteine-Containing Peptides
| Metal-Peptide System | Thermodynamic Parameter | Value/Observation | Citations |
| Ni(II), Zn(II), Pb(II), Cd(II) with two-cysteine peptides | Stability Constants | Stability increases in the order Ni(II) < Zn(II) < Pb(II) < Cd(II). | d-nb.infonih.gov |
| Zn(II) with Cys-containing peptides | Stability Constants | Thiolate coordination is more favorable for Zn(II) than Ni(II). | chim.it |
| Cruzain-inhibitor complex | Binding Free Energy (ΔG) | Calculated via MM-PBSA/GBSA methods to be -26 to -29 kcal/mol. | nih.gov |
| Cu(II) with C-peptide | Binding Affinity | Quantified using Isothermal Titration Calorimetry (ITC) and spectroscopy. | nih.gov |
Emerging Research Frontiers and Academic Significance of Cysteinyl Glycyl Cysteine
Future Directions in Peptide Semisynthesis and Protein Ligation
The strategic placement of two cysteine residues in the Cysteinyl glycyl cysteine motif presents intriguing possibilities for advancing peptide semisynthesis and protein ligation techniques, particularly in the realm of creating complex protein architectures. While direct research on CGC's role in this area is nascent, its structure lends itself to future applications based on established principles of native chemical ligation (NCL).
NCL is a powerful technique for constructing large proteins by joining an unprotected peptide with a C-terminal thioester to another peptide that has an N-terminal cysteine. nih.govnih.gov The reaction is highly specific and proceeds under mild, aqueous conditions, making it invaluable for protein chemistry. nih.gov The future of this field lies in expanding the toolkit of ligation strategies to create more complex and topologically unique proteins, such as cyclic or branched structures.
The Cys-X-Cys motif, exemplified by CGC, is a key structural element in various natural peptides, including certain toxins and enzyme active sites. nih.gov The glycine (B1666218) spacer in CGC provides flexibility, which could be exploited in directed ligation strategies. Future research may explore the use of CGC-containing peptides in sequential NCL reactions. For instance, one cysteine residue could be used as a ligation site to append a protein segment, while the second remains available for subsequent modification or cyclization. This could enable the construction of proteins with multiple domains or the introduction of biophysical probes at specific locations.
Furthermore, the development of ligation auxiliaries—chemical groups that facilitate ligation at sites other than cysteine—is a major area of innovation. nih.gov While CGC itself contains the requisite cysteine residues, its unique spacing and conformational properties could be leveraged in novel "stitching" or "stapling" strategies to constrain peptide conformations after an initial ligation event, a critical step in mimicking the structure and function of natural proteins.
Table 1: Key Concepts in Native Chemical Ligation (NCL) and Potential Relevance of the CGC Motif
| Concept | Description | Potential Future Relevance of CGC |
| Native Chemical Ligation (NCL) | A chemoselective reaction that joins a peptide with a C-terminal thioester to a peptide with an N-terminal cysteine to form a native peptide bond. nih.govnih.gov | The two cysteine residues in CGC could serve as dual ligation points for sequential or convergent protein synthesis strategies. |
| Expressed Protein Ligation (EPL) | A semisynthetic method that combines recombinant protein expression with NCL to produce large, modified proteins. | CGC cassettes could be genetically encoded into proteins, providing specific sites for subsequent ligation and modification. |
| Peptide Cyclization | The formation of a cyclic peptide backbone, often to enhance stability and biological activity. Peptides with two cysteine residues can be cyclized through native chemical ligation. nih.gov | The CGC motif provides a short, flexible linker ideal for creating small, constrained cyclic peptides or protein domains. |
| Ligation Auxiliaries | Removable chemical groups that enable ligation at non-cysteine amino acids by temporarily introducing a thiol moiety. | While not an auxiliary itself, the principles of using CGC could be combined with auxiliary-based methods for multi-step ligations. |
Advanced Applications in Bioinorganic Chemistry as a Model Ligand
A significant and well-documented area of research for this compound is its application as a model ligand in bioinorganic chemistry. The two thiol groups of the cysteine residues make it an excellent chelator for transition metal ions, allowing it to mimic the metal-binding sites of complex metalloenzymes.
Groundbreaking research has demonstrated the use of an acetylated and amidated form of CGC (Ac-Cys-Gly-Cys-CONH₂) as a ligand to create a binuclear nickel (Ni) complex that serves as a structural and functional analogue for the active site of Acetyl Coenzyme A Synthase (ACS). nih.govacs.orgresearchgate.net ACS is a crucial enzyme in methanogenic archaea and acetogenic bacteria, featuring a unique active site with a binuclear nickel center where one nickel ion is coordinated by two cysteine thiolates from a Cys-Gly-Cys motif. nih.gov
The synthetic CGC-Ni complex successfully replicates this coordination environment. nih.govacs.org This work is significant because it demonstrates that the complex protein structure is not essential to achieve the specific nickel-binding environment, which can be replicated with a simple tripeptide. researchgate.net The resulting Ni-peptide construct acts as a "metalloligand," capable of binding a second metal ion to form binuclear clusters that closely mimic the native enzyme's catalytic core. nih.govacs.org
Electrochemical studies of these CGC-Ni binuclear complexes show that they can access a reduced mixed-valent Ni(II)Ni(I) state, which is a key step in the enzyme's catalytic cycle for binding carbon monoxide (CO). nih.govacs.org This research opens frontiers in understanding the mechanisms of metalloenzymes and in designing synthetic catalysts for challenging chemical transformations.
Table 2: Research Findings on CGC-Nickel Complexes
| Feature | Description | Significance | Reference |
| Ligand | Ac-Cys-Gly-Cys-CONH₂ | A tripeptide that mimics the Cys-Gly-Cys motif found in the active site of Acetyl Coenzyme A Synthase (ACS). | nih.govacs.orgresearchgate.net |
| Complex Formed | Binuclear nickel complexes, such as Ni(CysGlyCys)Ni(dppe). | Serves as a close structural and functional model for the catalytic "A-cluster" of the ACS enzyme. | nih.govacs.org |
| Coordination | The two cysteine thiolates of the CGC peptide bind to one nickel ion, which then acts as a metalloligand to bind a second nickel ion. | Demonstrates that the essential metal-binding features of a complex enzyme can be replicated with a small peptide scaffold. | nih.govresearchgate.net |
| Electrochemical Properties | The binuclear complex can be reduced to a mixed-valent Ni(II)Ni(I) state, which is capable of binding CO. | Provides insight into the catalytic mechanism of ACS and serves as a platform for developing new catalysts. | nih.govacs.org |
Interdisciplinary Research Integrating Synthesis, Computation, and Characterization
The full potential of this compound as a molecular tool can be realized through interdisciplinary research that combines its chemical synthesis with advanced computational modeling and spectroscopic characterization. This integrated approach is crucial for understanding its conformational dynamics, reactivity, and interactions with other molecules.
The synthesis of CGC and its derivatives, as demonstrated in the creation of the nickel-binding ligand Ac-Cys-Gly-Cys-CONH₂, is a foundational step. nih.gov Modern peptide synthesis techniques allow for the precise incorporation of CGC into larger peptide sequences, as well as the addition of protecting groups or modifications to its termini. nih.gov
Computational methods are becoming increasingly vital for predicting the properties of peptides. researchgate.netacs.org Future research will likely employ techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations to:
Predict Conformational Preferences: To understand how the glycine spacer influences the spatial orientation of the two cysteine thiols. This is critical for designing ligands with pre-organized geometries for specific metal ions. nih.gov
Model Metal Binding: To calculate the binding energies and preferred coordination geometries of CGC with various metal ions, complementing experimental data from spectroscopic techniques.
Analyze Reactivity: To predict the pKa values of the cysteine thiols and their susceptibility to oxidation, which is crucial for applications in redox-sensitive systems. researchgate.net
Advanced characterization techniques are essential to validate computational models and to probe the structure and function of CGC-containing systems. Techniques such as X-ray crystallography have been used to determine the precise structure of CGC-metal complexes, providing definitive proof of their binuclear nature. nih.gov Spectroscopic methods, including UV-Vis, Circular Dichroism (CD), and Nuclear Magnetic Resonance (NMR) spectroscopy, are used to study the coordination chemistry and conformational changes of the peptide upon metal binding in solution. nih.gov Electrochemical methods, like cyclic voltammetry, are critical for probing the redox properties of the resulting metallopeptide complexes. nih.gov
By combining these three pillars—synthesis, computation, and characterization—researchers can accelerate the rational design of CGC-based molecules for applications ranging from bio-inspired catalysis to the development of new protein engineering tools.
Q & A
Basic Research Questions
Q. What is the catalytic role of cysteinyl glycyl cysteine (CGC) motifs in glycyl radical enzymes?
- Methodological Answer : The involvement of CGC motifs in radical transfer can be studied using site-directed mutagenesis to replace critical cysteine residues (e.g., Cys→Ala/Ser) and assess loss of enzymatic activity. For example, in benzylsuccinate synthase (BSS), mutation of conserved cysteine residues (Cys492) abolished catalytic activity, confirming their role in hydrogen abstraction from substrates . Electron paramagnetic resonance (EPR) spectroscopy directly detects thiyl or glycyl radicals, as demonstrated in pyruvate formate-lyase (PFL), where cysteine-based disulfide radicals were identified via hyperfine coupling analysis . Structural equivalence studies between class I/III ribonucleotide reductases (RNRs) further highlight conserved cysteine-glycine motifs as radical transfer hubs .
Q. How are this compound residues structurally positioned in enzymes requiring radical initiation?
- Methodological Answer : X-ray crystallography and cryo-electron microscopy (cryo-EM) resolve active-site architecture, revealing proximity between glycyl radicals and cysteine residues. For instance, in class III RNRs, Cys-290 and Cys-79 form a catalytic dyad near the glycyl radical site, enabling substrate reduction . Cysteine alkylation assays (e.g., Ellman’s reagent) and peptide mapping via tandem mass spectrometry (MS/MS) identify disulfide bonds and validate residue accessibility .
Q. What analytical techniques are used to detect and quantify this compound in biological systems?
- Methodological Answer : Due to the high reactivity of thiol groups, N-ethyl maleimide (NEM) is used for thiol protection, followed by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS). This approach, validated for sulfur metabolites like glutathione and cysteinyl glycine, ensures precise quantification in complex matrices (e.g., cell lysates) . Isotopic labeling (e.g., deuterated internal standards) improves accuracy in dynamic studies.
Advanced Research Questions
Q. How can contradictions in proposed radical transfer mechanisms involving CGC motifs be resolved?
- Methodological Answer : Discrepancies in radical pathways (e.g., direct glycyl-to-substrate vs. cysteine-mediated transfer) are addressed by kinetic isotope effect (KIE) studies and stopped-flow EPR. For example, deuterium labeling of PFL’s active-site cysteines distinguished between hydrogen transfer pathways, confirming cysteine’s intermediacy in radical propagation . Density functional theory (DFT) simulations model transition states to reconcile experimental data with theoretical mechanisms .
Q. What advanced mutagenesis strategies elucidate the role of CGC motifs in iron-sulfur (Fe-S) cluster assembly?
- Methodological Answer : Ligand substitution experiments with synthetic peptides (e.g., Gly-Cys oligopeptides) reveal how CGC motifs stabilize Fe-S clusters via thiolate coordination. In Fe₄S₄ clusters, replacing cysteine with selenocysteine or using redox potentiometry measures cluster stability shifts induced by peptide binding . Radical S-adenosylmethionine (SAM) enzymes are engineered with non-canonical amino acids (e.g., Cys→Sec) to probe radical transfer efficiency .
Q. How do methodological challenges in distinguishing CGC modifications impact proteomic studies?
- Methodological Answer : High-resolution mass spectrometry differentiates CGC modifications (e.g., carboxyamidomethylation vs. glycyl adducts) by mass accuracy (<1 ppm error). For instance, a +57 Da shift from carboxyamidomethylation can mimic a glycyl residue addition, requiring MS/MS fragmentation to confirm sequence context . Thiol-specific capture resins isolate cysteinyl peptides, reducing false identifications in phosphoproteomics .
Q. What integrated approaches validate the functional redundancy of cysteine residues in CGC-dependent enzymes?
- Methodological Answer : Cluster mutagenesis targeting multiple cysteines (e.g., CX₂C motifs in class III RNRs) identifies residues essential for radical generation vs. substrate reduction. Pulsed electron-electron double resonance (PELDOR) spectroscopy maps radical migration pathways between glycyl and cysteine residues . Comparative genomics of anaerobic RNRs across species highlights evolutionary conservation of CGC motifs in radical tolerance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
